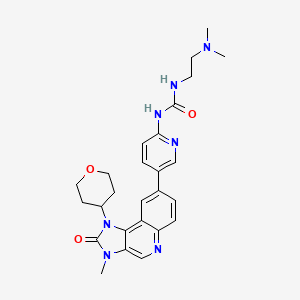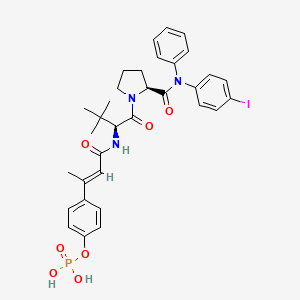
Romk-IN-32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Romk-IN-32 is a chemical compound known for its inhibitory effects on the renal outer medullary potassium channel (ROMK). This compound has an IC50 value of 35 nM for ROMK and also inhibits the human ether-à-go-go-related gene (hERG) channel with an IC50 value of 22 μM . This compound is primarily used in scientific research to study the physiological and pharmacological roles of potassium channels.
Preparation Methods
The synthesis of Romk-IN-32 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques. Industrial production methods for this compound are not widely documented, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Romk-IN-32 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Romk-IN-32 has a wide range of scientific research applications, including:
Chemistry: Used to study the properties and functions of potassium channels.
Biology: Helps in understanding the role of potassium channels in cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions like hypertension and heart failure.
Industry: Utilized in the development of new drugs targeting potassium channels .
Mechanism of Action
Romk-IN-32 exerts its effects by inhibiting the renal outer medullary potassium channel (ROMK). This inhibition affects potassium ion transport across cell membranes, leading to changes in cellular and physiological functions. The compound also inhibits the hERG channel, which plays a role in cardiac repolarization. The molecular targets and pathways involved include the ROMK and hERG channels, which are critical for maintaining potassium homeostasis and cardiac function .
Comparison with Similar Compounds
Romk-IN-32 is unique due to its dual inhibitory effects on both ROMK and hERG channels. Similar compounds include:
VU591: A selective ROMK inhibitor known for its potential therapeutic effects in hypertension.
ROMKi B: Another ROMK inhibitor studied for its effects on blood pressure and renal function.
ROMK knockout models: Used to study the physiological roles of ROMK channels and their potential as therapeutic targets
This compound stands out due to its specific inhibitory profile and its applications in both basic and applied research.
Properties
Molecular Formula |
C24H28N4O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
8-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]-2-(1-methyl-6-oxopyridazin-3-yl)-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C24H28N4O5/c1-15-16(3-4-17-18(15)14-33-22(17)31)19(29)13-27-10-7-24(8-11-27)9-12-28(23(24)32)20-5-6-21(30)26(2)25-20/h3-6,19,29H,7-14H2,1-2H3/t19-/m0/s1 |
InChI Key |
AEQJLXICIKRMCT-IBGZPJMESA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1COC2=O)[C@H](CN3CCC4(CC3)CCN(C4=O)C5=NN(C(=O)C=C5)C)O |
Canonical SMILES |
CC1=C(C=CC2=C1COC2=O)C(CN3CCC4(CC3)CCN(C4=O)C5=NN(C(=O)C=C5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)






